1-(2,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(2,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups and a chloropropanone moiety
Preparation Methods
The synthesis of 1-(2,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves the introduction of trifluoromethylthio groups onto a phenyl ring, followed by the addition of a chloropropanone moiety. Common synthetic routes include:
Nucleophilic Substitution: Starting from 2,4-dichlorophenyl compounds, nucleophilic substitution reactions with trifluoromethylthiolate anions can introduce the trifluoromethylthio groups.
Friedel-Crafts Acylation: This method involves the acylation of a phenyl ring with a chloropropanone derivative in the presence of a Lewis acid catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the chloropropanone moiety to a corresponding alcohol.
Substitution: The chloropropanone group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethylthio groups.
Biology: The compound’s unique chemical properties make it a valuable tool in studying enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoromethylthio groups can enhance the compound’s binding affinity to these targets, while the chloropropanone moiety can participate in covalent bonding or reversible interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-(2,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one can be compared with other compounds containing trifluoromethylthio groups or chloropropanone moieties:
Similar Compounds: 1-(2,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one, 1-(2,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one.
Uniqueness: The presence of both trifluoromethylthio groups and a chloropropanone moiety in a single molecule imparts unique chemical properties, such as enhanced reactivity and binding affinity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H7ClF6OS2 |
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Molecular Weight |
368.7 g/mol |
IUPAC Name |
1-[2,4-bis(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6OS2/c1-5(12)9(19)7-3-2-6(20-10(13,14)15)4-8(7)21-11(16,17)18/h2-5H,1H3 |
InChI Key |
XUSLWPCISMBHJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)SC(F)(F)F)SC(F)(F)F)Cl |
Origin of Product |
United States |
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